4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide
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Overview
Description
4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an oxadiazole ring, and various alkyl and aryl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.
Alkylation and Aryl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl and aryl substituents.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Conditions for substitution reactions vary but often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its sulfonamide group, which is known for its antibacterial properties.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfonamide-sensitive enzymes or pathways.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The oxadiazole ring and other substituents may further enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A simpler sulfonamide with a similar core structure but lacking the oxadiazole ring and other substituents.
4-Methylbenzenesulfonamide: Another related compound with a simpler structure.
N-(Prop-2-yn-1-yl)benzenesulfonamide: Shares the sulfonamide group but differs in the alkyl and aryl substituents.
Uniqueness
4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, an oxadiazole ring, and various alkyl and aryl substituents
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-4-12-23(27(24,25)18-10-8-15(2)9-11-18)14-19-21-20(22-26-19)17-7-5-6-16(3)13-17/h4-11,13H,1,12,14H2,2-3H3 |
InChI Key |
XJYXLHMPBHIVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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